Cas no 1369244-57-4 (3-Amino-2-(piperidin-3-yl)propanoic acid)

3-Amino-2-(piperidin-3-yl)propanoic acid is a chiral non-proteinogenic amino acid derivative featuring both amino and carboxylic acid functional groups, as well as a piperidine moiety. This structure makes it a valuable intermediate in organic synthesis and pharmaceutical research, particularly for the development of bioactive compounds targeting neurological and metabolic pathways. Its piperidine ring enhances lipophilicity and binding affinity, while the amino acid backbone allows for further functionalization. The compound is useful in peptidomimetics and as a building block for drug discovery. High purity and well-defined stereochemistry ensure reproducibility in research applications. Suitable for use under controlled conditions in laboratory settings.
3-Amino-2-(piperidin-3-yl)propanoic acid structure
1369244-57-4 structure
商品名:3-Amino-2-(piperidin-3-yl)propanoic acid
CAS番号:1369244-57-4
MF:C8H16N2O2
メガワット:172.224842071533
CID:5706695
PubChem ID:82411840

3-Amino-2-(piperidin-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-AMINO-2-(PIPERIDIN-3-YL)PROPANOICACID
    • EN300-764537
    • 3-AMINO-2-(PIPERIDIN-3-YL)PROPANOIC ACID
    • 1369244-57-4
    • 3-Piperidineacetic acid, α-(aminomethyl)-
    • 3-Amino-2-(piperidin-3-yl)propanoic acid
    • インチ: 1S/C8H16N2O2/c9-4-7(8(11)12)6-2-1-3-10-5-6/h6-7,10H,1-5,9H2,(H,11,12)
    • InChIKey: FXOSWXJIKOKDBR-UHFFFAOYSA-N
    • ほほえんだ: OC(C(CN)C1CNCCC1)=O

計算された属性

  • せいみつぶんしりょう: 172.121177757g/mol
  • どういたいしつりょう: 172.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -3.1
  • トポロジー分子極性表面積: 75.4Ų

じっけんとくせい

  • 密度みつど: 1.126±0.06 g/cm3(Predicted)
  • ふってん: 335.4±17.0 °C(Predicted)
  • 酸性度係数(pKa): 3.30±0.16(Predicted)

3-Amino-2-(piperidin-3-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-764537-1.0g
3-amino-2-(piperidin-3-yl)propanoic acid
1369244-57-4 95%
1.0g
$1086.0 2024-05-22
Enamine
EN300-764537-0.1g
3-amino-2-(piperidin-3-yl)propanoic acid
1369244-57-4 95%
0.1g
$956.0 2024-05-22
Enamine
EN300-764537-5.0g
3-amino-2-(piperidin-3-yl)propanoic acid
1369244-57-4 95%
5.0g
$3147.0 2024-05-22
Enamine
EN300-764537-2.5g
3-amino-2-(piperidin-3-yl)propanoic acid
1369244-57-4 95%
2.5g
$2127.0 2024-05-22
Enamine
EN300-764537-0.25g
3-amino-2-(piperidin-3-yl)propanoic acid
1369244-57-4 95%
0.25g
$999.0 2024-05-22
Enamine
EN300-764537-0.5g
3-amino-2-(piperidin-3-yl)propanoic acid
1369244-57-4 95%
0.5g
$1043.0 2024-05-22
Enamine
EN300-764537-10.0g
3-amino-2-(piperidin-3-yl)propanoic acid
1369244-57-4 95%
10.0g
$4667.0 2024-05-22
Enamine
EN300-764537-0.05g
3-amino-2-(piperidin-3-yl)propanoic acid
1369244-57-4 95%
0.05g
$912.0 2024-05-22

3-Amino-2-(piperidin-3-yl)propanoic acid 関連文献

3-Amino-2-(piperidin-3-yl)propanoic acidに関する追加情報

Introduction to 3-Amino-2-(piperidin-3-yl)propanoic acid (CAS No. 1369244-57-4) and Its Emerging Applications in Chemical Biology

3-Amino-2-(piperidin-3-yl)propanoic acid, identified by the CAS number 1369244-57-4, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This amino acid derivative combines a flexible piperidine moiety with a proline-like backbone, making it a promising scaffold for the development of novel therapeutic agents. The compound’s dual functionality, featuring both primary and secondary amine groups, allows for diverse chemical modifications, enabling its exploration in multiple biochemical pathways.

The significance of 3-Amino-2-(piperidin-3-yl)propanoic acid lies in its potential applications across drug discovery, enzyme inhibition, and biomaterial design. Recent studies have highlighted its role as a key intermediate in synthesizing peptidomimetics, which are designed to mimic the bioactivity of natural peptides while overcoming their limitations such as poor bioavailability and susceptibility to enzymatic degradation. The piperidine ring in this compound not only enhances solubility but also provides a site for further derivatization, allowing researchers to fine-tune its interactions with biological targets.

In the realm of medicinal chemistry, 3-Amino-2-(piperidin-3-yl)propanoic acid has been investigated for its potential as a ligand in small-molecule drug design. Its structural motif is reminiscent of known bioactive molecules, suggesting that it may interact with specific enzymes or receptors involved in metabolic disorders, neurodegenerative diseases, and cancer. Preliminary computational studies have demonstrated that this compound can adopt multiple conformations, which could be exploited to optimize binding affinity and selectivity. The presence of both amine groups also makes it a versatile building block for peptoid synthesis, where it can serve as a precursor for generating libraries of structurally diverse compounds.

One of the most compelling aspects of 3-Amino-2-(piperidin-3-yl)propanoic acid is its potential in modulating protein-protein interactions (PPIs). PPIs are critical mediators of many cellular processes, and targeting them has emerged as a strategic approach in drug development. The piperidine moiety is known to disrupt hydrophobic pockets in protein interfaces, while the amino acids provide precise steric constraints that can lock the compound into specific binding orientations. This dual capability has been leveraged in recent studies to develop inhibitors of protein kinases and other signaling molecules implicated in inflammation and cell proliferation.

The compound’s utility extends beyond pharmaceutical applications; it has also shown promise in materials science and biotechnology. For instance, its ability to form stable amide bonds has been explored in the design of biodegradable polymers and hydrogels used for tissue engineering. The piperidine ring’s chiral center offers an opportunity to create enantiomerically pure derivatives, which are essential for developing enantioselective catalysts and chiral auxiliaries in synthetic chemistry. Furthermore, the proline-like backbone imparts rigidity to the molecule while maintaining flexibility at the side chains, making it an attractive candidate for designing conformationally constrained peptides that exhibit enhanced stability and bioactivity.

Recent advances in synthetic methodologies have further expanded the synthetic accessibility of 3-Amino-2-(piperidin-3-yl)propanoic acid, enabling large-scale production for both academic research and industrial applications. Techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce functional groups at specific positions on the piperidine ring with high precision. These advancements have facilitated the rapid screening of derivatives with tailored properties, accelerating the discovery pipeline for novel bioactive compounds.

The integration of computational chemistry into the study of 3-Amino-2-(piperidin-3-yl)propanoic acid has also contributed significantly to its understanding. Molecular dynamics simulations have provided insights into how this compound interacts with biological targets at an atomic level, revealing key binding residues and allosteric effects that influence its activity. These computational insights have guided experimental efforts by predicting optimal modifications that could enhance potency or selectivity. Additionally, machine learning models trained on large datasets have been used to predict physicochemical properties such as solubility, permeability, and metabolic stability, streamlining the optimization process.

The versatility of 3-Amino-2-(piperidin-3-yl)propanoic acid has also led to its incorporation into high-throughput screening (HTS) campaigns aimed at identifying new drug candidates. By leveraging automated synthesis platforms coupled with HTS technologies, researchers can rapidly generate libraries of derivatives for screening against various biological assays. This approach has already yielded several hits with promising activity against targets relevant to infectious diseases and chronic conditions. The ease with which this compound can be modified allows for rapid iteration during lead optimization phases.

In conclusion,3-Amino-2-(piperidin-3-yl)propanoic acid (CAS No. 1369244-57-4) represents a valuable scaffold with broad applications across chemical biology and drug discovery. Its unique structural features enable diverse functionalization while maintaining favorable pharmacokinetic properties. As research continues to uncover new biological pathways and therapeutic targets,this compound is poised to play an increasingly important role in developing next-generation therapeutics that address unmet medical needs.

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